2,2'-Iminodibenzoic acid
Overview
Description
2,2’-Iminodibenzoic acid, also known as diphenylamine-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of two carboxylic acid groups attached to a diphenylamine structure. This compound is known for its light yellow powder or crystalline form and has a melting point of approximately 298°C .
Scientific Research Applications
2,2’-Iminodibenzoic acid has several applications in scientific research:
Biology: Acts as an oxidation-reduction indicator in biochemical assays.
Medicine: Investigated for its potential antitumor properties through the synthesis of related compounds.
Industry: Utilized in the preparation of metal complexes for various industrial applications.
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets in a way that influences oxidation-reduction reactions . More detailed studies are required to fully understand the interaction between 2,2’-Iminodibenzoic acid and its targets.
Biochemical Pathways
It is known that the compound can be used as a reagent in organic synthesis, such as dyes or intermediates in polypeptide synthesis . .
Pharmacokinetics
The compound is slightly soluble in water and soluble in organic solvents such as ethanol and benzene This suggests that the compound’s bioavailability may be influenced by these factors
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Iminodibenzoic acid. For instance, the compound is stable under normal conditions but is incompatible with strong oxidizing agents . Additionally, it should be stored in a dark place, sealed in dry, at room temperature . These factors should be considered when studying the compound’s action.
Safety and Hazards
2,2’-Iminodibenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Iminodibenzoic acid can be synthesized through the reaction of anthranilic acid with 2-bromobenzoic acid. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-iminodibenzoic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The product is often purified through crystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Iminodibenzoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation-reduction indicator in strongly acidic solutions.
Complexation: The compound forms complexes with metal ions such as copper, zinc, cadmium, cobalt, and nickel.
Common Reagents and Conditions:
Oxidizing Agents: Used in oxidation reactions.
Metal Salts: Used in complexation reactions.
Major Products:
Oxidation Products: Depending on the specific oxidizing agent used, various oxidized forms of the compound can be obtained.
Metal Complexes: Complexes with metal ions such as copper, zinc, cadmium, cobalt, and nickel.
Comparison with Similar Compounds
- Diphenylamine-2,2’-dicarboxylic acid
- Anthranilic acid
- 2-Bromobenzoic acid
Comparison: 2,2’-Iminodibenzoic acid is unique due to its ability to form stable complexes with a variety of metal ions and its use as an oxidation-reduction indicator. Unlike anthranilic acid and 2-bromobenzoic acid, which are primarily used as starting materials in its synthesis, 2,2’-iminodibenzoic acid has broader applications in scientific research and industry .
Properties
IUPAC Name |
2-(2-carboxyanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNOTZQUGWMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206619 | |
Record name | Diphenylamine-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-92-0 | |
Record name | 2,2′-Iminodibenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylamine-2,2'-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylamine-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Iminodibenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439411S4TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-Iminodibenzoic acid primarily acts as a chelating agent, meaning it binds to metal ions. This binding occurs through its two carboxylate groups and the nitrogen atom in the imino group, forming stable complexes with metal ions like Cu(II), Pb(II), and Cd(II) [, , ]. This chelation can have various downstream effects depending on the context. For instance, IDA-cellulose adsorbents can remove heavy metal ions from solutions, effectively purifying water [, ]. In biological contexts, IDA can inhibit ATP-binding cassette transporters, suppressing interleukin-12 p40 production and major histocompatibility complex II up-regulation in macrophages [].
ANone: this compound has the following characteristics:
- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on the compound's characterization. For instance, X-ray crystallography studies have determined the crystal structure of IDA and its derivatives [, , ].
A: this compound demonstrates good compatibility with various materials like cellulose and chitosan, forming stable adsorbents [, , ]. The stability of IDA under different conditions is crucial for its applications. For example, IDA-crosslinked chitosan adsorbents effectively remove metal ions under varying pH conditions [].
A: Research shows this compound can act as a supporting ligand in ruthenium-based water oxidation catalysts []. In these systems, the anionic, redox-non-innocent nature of IDA allows it to store oxidative equivalents and facilitate the multi-electron transfer process of water oxidation []. The reaction mechanism involves the formation of a high-valent Ru(VII) species, with O-O bond formation occurring via a radical-radical coupling pathway between a ruthenium-oxo species and a hydroxocerium(IV) ion [].
ANone: Computational methods are valuable for understanding IDA's properties and behavior. While the provided papers don't delve into specific computational studies, these methods could be used to model its interaction with metal ions, predict binding affinities, and design more efficient IDA-based adsorbents.
A: The stability of IDA under various conditions is essential for its practical applications. While specific stability data isn't detailed in the provided papers, research on IDA-based adsorbents suggests good stability across different pH ranges [, ]. Further studies focusing on storage conditions, temperature sensitivity, and long-term stability would be beneficial. Regarding formulation, research highlights the use of IDA in creating materials like cellulose and chitosan adsorbents [, , ]. These formulations are designed to optimize IDA's accessibility for metal ion binding and enhance its practicality in applications like water purification.
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